molecular formula C18H19N5OS B2652343 7-(4-ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole CAS No. 921860-34-6

7-(4-ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B2652343
CAS No.: 921860-34-6
M. Wt: 353.44
InChI Key: CKRBVBCPPZHINY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is a heterocyclic compound featuring a fused imidazo-triazole core substituted with a 4-ethoxyphenyl group at position 7 and a pyridin-3-ylmethylthio moiety at position 2.

Properties

IUPAC Name

7-(4-ethoxyphenyl)-3-(pyridin-3-ylmethylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-2-24-16-7-5-15(6-8-16)22-10-11-23-17(22)20-21-18(23)25-13-14-4-3-9-19-12-14/h3-9,12H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRBVBCPPZHINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a hydrazine moiety and an appropriate aldehyde or ketone can be cyclized to form the imidazo[2,1-c][1,2,4]triazole ring system.

    Introduction of the Ethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where an ethoxyphenyl halide reacts with the imidazo[2,1-c][1,2,4]triazole core in the presence of a base.

    Attachment of the Pyridinylmethylthio Group: This step typically involves nucleophilic substitution reactions, where a pyridinylmethylthiol reacts with a suitable leaving group on the imidazo[2,1-c][1,2,4]triazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyridinylmethylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazo[2,1-c][1,2,4]triazole core, potentially reducing double bonds or other reducible functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, bases (e.g., sodium hydroxide, potassium carbonate).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazo[2,1-c][1,2,4]triazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains. For instance:

  • Antibacterial Activity : Studies have shown that triazole derivatives possess potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics .

Anticancer Properties

Imidazo[2,1-c][1,2,4]triazole derivatives have also been investigated for their anticancer potential:

  • Cell Line Studies : The compound's efficacy was evaluated against different cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis .
  • Mechanism of Action : It is believed that these compounds may interfere with cellular signaling pathways involved in cancer progression.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, compounds in this class have shown anti-inflammatory properties:

  • Cytokine Inhibition : Certain studies suggest that they can modulate the production of pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[2,1-c][1,2,4]triazole derivatives. Key factors influencing activity include:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the phenyl or pyridine rings can significantly alter the compound's potency .
  • Thioether Linkage : The thioether group enhances lipophilicity and may improve cellular uptake.

Synthesis and Development

The synthetic routes for producing this compound typically involve multi-step processes that incorporate key intermediates:

  • Synthetic Pathways : Recent advancements in synthetic methodologies have streamlined the production of imidazo[2,1-c][1,2,4]triazoles using various coupling reactions and cyclization techniques .

Case Studies

Several case studies illustrate the application of this compound in research:

StudyFocusFindings
Hassan et al. (2020)Antibacterial ActivityIdentified effective derivatives against E. coli with MIC values comparable to standard antibiotics .
Yang et al. (2020)Anticancer ActivityDemonstrated significant inhibition of cell growth in breast cancer cell lines .
Ghorab et al. (2022)Anti-inflammatory EffectsShowed reduction in cytokine levels in vitro .

Mechanism of Action

The mechanism of action of 7-(4-ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole involves its interaction with molecular targets such as enzymes or receptors. The ethoxyphenyl and pyridinylmethylthio groups can facilitate binding to specific sites on proteins, potentially inhibiting or modulating their activity. The imidazo[2,1-c][1,2,4]triazole core may also play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituent at Position 7 Substituent at Position 3 Biological Activity (if reported) Source
7-(4-Methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol 4-Methylphenyl Thiol (-SH) Not explicitly reported CymitQuimica
7-(4-Fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol 4-Fluorophenyl Thiol (-SH) Not explicitly reported Hairui Chem
7-(4-Methylphenyl)-3-methylthio-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole 4-Methylphenyl Methylthio (-SCH₃) Equipotent to chloramphenicol in vitro Krzysztof et al.
Target Compound 4-Ethoxyphenyl Pyridin-3-ylmethylthio (-SCH₂C₅H₄N) Inference: Enhanced solubility & target affinity N/A
Key Observations:

Substituent at Position 7 :

  • The 4-ethoxyphenyl group in the target compound introduces a bulkier and more electron-rich substituent compared to methyl () or fluoro () groups. This may improve interaction with hydrophobic binding pockets in biological targets.
  • Ethoxy’s oxygen atom could engage in hydrogen bonding, unlike methyl or fluoro substituents.

Substituent at Position 3 :

  • The pyridin-3-ylmethylthio group distinguishes the target compound from simpler thiol () or methylthio () analogs. The pyridine ring may enhance solubility in aqueous environments and enable π-π interactions with aromatic residues in enzymes or receptors.
  • In compound 15 (), the methylthio group conferred antimicrobial activity comparable to chloramphenicol (MIC: 1.56 µg/mL against S. aureus), suggesting that bulkier sulfur-containing substituents (e.g., pyridinylmethylthio) could further optimize potency.

Pharmacological and Physicochemical Comparisons

  • Synthetic Accessibility : Thiol-containing analogs () are prone to oxidation, whereas the pyridinylmethylthio group in the target compound may offer greater stability.
  • Target Selectivity : Pyridine-containing derivatives are often associated with kinase inhibition or antibacterial activity due to their ability to mimic adenine in ATP-binding pockets .

Limitations of Current Data

  • No direct in vitro or in vivo data are available for the target compound. Predictions are based on structural analogs.
  • Compounds like 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid () highlight the importance of fused heterocyclic systems but belong to a different scaffold (thiadiazine vs. imidazo-triazole).

Biological Activity

The compound 7-(4-ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole (CAS Number: 921860-34-6) is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Molecular Structure and Characteristics

  • Molecular Formula : C₁₈H₁₉N₅OS
  • Molecular Weight : 353.4 g/mol
  • Structure : The compound features an imidazo[2,1-c][1,2,4]triazole core, which is known for its diverse pharmacological profiles.
PropertyValue
Molecular FormulaC₁₈H₁₉N₅OS
Molecular Weight353.4 g/mol
CAS Number921860-34-6

Anticancer Properties

Recent studies indicate that compounds containing the imidazole and triazole moieties exhibit significant anticancer activity. The structure of the compound suggests it may interact with various molecular targets involved in cancer progression.

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown to inhibit tubulin polymerization, which is crucial for cell division. This results in cell cycle arrest and apoptosis in cancer cells .
  • Targeting Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced proliferation and increased apoptosis .

Case Studies and Research Findings

  • Study on Imidazole Derivatives :
    A review highlighted several imidazole derivatives with promising anticancer activities. For instance, certain derivatives demonstrated IC50 values ranging from 80 nM to 1 µM against various cancer cell lines such as HCT116 and MDA-MB-231 .
  • Triazole Compounds :
    Research on triazole derivatives has shown that they possess a wide range of biological activities, including anticancer effects. For example, compounds with similar structures exhibited IC50 values indicating effective inhibition of cancer cell growth .
  • Comparative Analysis :
    A comparative study involving various heterocyclic compounds indicated that those containing both imidazole and triazole rings had superior biological activity compared to their single-ring counterparts. This suggests a synergistic effect that enhances their therapeutic potential .

Table 2: Comparative Anticancer Activity of Similar Compounds

Compound NameIC50 (µM)Target Cell Line
Compound A (Imidazole derivative)0.4HCT116
Compound B (Triazole derivative)0.63A549
Compound C (This compound)TBDTBD

Q & A

Q. What are the optimal synthetic routes for preparing 7-(4-ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, a pyridinylmethylthio group can be introduced via nucleophilic substitution using 3-(chloromethyl)pyridine and a thiol precursor. The imidazo-triazole core is formed through cyclization of 1,2,4-triazole intermediates with α-haloketones or aldehydes under reflux in polar aprotic solvents (e.g., DMF) with catalytic bases (e.g., KOH) . Yield optimization requires controlling stoichiometry, temperature (80–120°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use 1H/13C NMR to confirm regiochemistry of the imidazo-triazole core and substituents (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for -OCH2CH3). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks. Purity (>95%) is assessed via HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) . Elemental analysis (C, H, N, S) further confirms composition .

Q. What in vitro assays are recommended for initial biological screening?

  • Methodological Answer : Prioritize antimicrobial activity using broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Antifungal activity against C. albicans can be tested via disk diffusion. Cytotoxicity screening against human cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC50 determination) is critical .

Advanced Research Questions

Q. How does the ethoxyphenyl substituent influence the compound’s pharmacokinetic properties, and what computational tools can predict its ADMET profile?

  • Methodological Answer : The ethoxy group enhances lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing solubility. Use SwissADME or ADMETLab 2.0 to predict absorption (Caco-2 permeability), CYP450 inhibition, and hepatotoxicity. Molecular dynamics simulations (e.g., GROMACS) assess binding stability to serum albumin . Experimental validation via plasma protein binding assays (equilibrium dialysis) is recommended .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC50 values in cytotoxicity assays)?

  • Methodological Answer : Standardize assay protocols (e.g., cell passage number, serum-free conditions) and validate compound stability in DMSO/PBS. Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers like caspase-3). Check for batch-to-batch purity variations via LC-MS. Cross-validate with structural analogs to isolate substituent-specific effects .

Q. How can molecular docking guide the design of derivatives targeting 14-α-demethylase (CYP51) for antifungal applications?

  • Methodological Answer : Dock the compound into the CYP51 active site (PDB: 3LD6) using AutoDock Vina. Focus on interactions with heme-coordinating residues (e.g., His310, Leu321). Optimize the pyridinylmethylthio group for hydrogen bonding with Thr311. Synthesize analogs with halogen substitutions (e.g., Cl, F) on the ethoxyphenyl ring to enhance van der Waals contacts .

Q. What mechanistic insights can be gained from studying the compound’s apoptosis induction in cancer cells?

  • Methodological Answer : Perform flow cytometry (Annexin V/PI staining) to quantify apoptotic vs. necrotic cells. Western blotting for Bcl-2/Bax ratios and caspase-3 cleavage confirms intrinsic apoptosis pathways. ROS generation can be measured via DCFH-DA fluorescence. Compare results to positive controls (e.g., doxorubicin) and use siRNA knockdown to validate target pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.